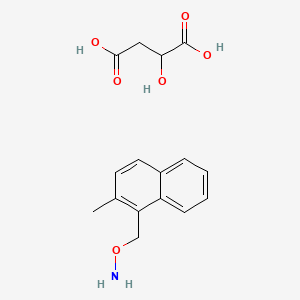

Nafomine malate

Description

Nafomine malate (CAS: 46263-35-8; molecular formula: C₁₂H₁₃NO) is a pharmaceutical compound classified as a muscle relaxant . Unlike other malate derivatives discussed in the evidence, this compound is explicitly associated with therapeutic applications, distinguishing it from malate salts or complexes used in industrial, agricultural, or dietary contexts.

Properties

CAS No. |

23247-36-1 |

|---|---|

Molecular Formula |

C16H19NO6 |

Molecular Weight |

321.32 g/mol |

IUPAC Name |

2-hydroxybutanedioic acid;O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C12H13NO.C4H6O5/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-14-13;5-2(4(8)9)1-3(6)7/h2-7H,8,13H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) |

InChI Key |

VZJYMJIBQDNNRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CON.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAFOMINE MALATE involves several steps, starting with the preparation of the key intermediates. The primary synthetic route includes the reaction of 2-methylnaphthalene with hydroxylamine to form O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine. This intermediate is then reacted with 2-hydroxybutanedioic acid to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

NAFOMINE MALATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

NAFOMINE MALATE has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to enzyme activity and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of NAFOMINE MALATE involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, modulating their activity. This interaction can influence various biological processes, including metabolic pathways and signal transduction .

Comparison with Similar Compounds

Biochemical and Functional Insights

Metabolic Roles of Malate

Malate is central to the tricarboxylic acid (TCA) cycle and organic acid homeostasis. In plants, its concentration correlates with stress responses; elevated temperatures reduce malate levels in Phaseolus species, impairing energy metabolism . In parasites like Leishmania, malate excretion is altered by flavonoid treatments, suggesting metabolic vulnerability .

pH-Dependent Production

Malate synthesis in microbial systems is pH-sensitive. Below pH 6, malate dominates over succinate, but equilibration occurs at higher pH :

| pH | Malate Concentration (Relative to Succinate) |

|---|---|

| <6.0 | High |

| ≥6.0 | Equivalent |

Biological Activity

Nafomine malate, a compound primarily investigated for its antidepressant and anxiolytic properties, has garnered attention in the pharmaceutical field for its potential applications in treating mood disorders. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a salt form of Nafomine, which is characterized by its unique molecular structure. The chemical formula for this compound is with a CAS number of 23247-36-1. This compound exhibits lipophilic properties that enhance its bioavailability and facilitate its delivery to target tissues.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems in the brain:

- Serotonin Receptors : this compound is believed to modulate serotonin levels, which are crucial for mood regulation.

- Dopamine Pathways : The compound may also influence dopaminergic pathways, contributing to its anxiolytic effects.

- GABAergic System : By enhancing GABA receptor activity, this compound can produce calming effects, reducing anxiety symptoms.

Antidepressant and Anxiolytic Effects

Several studies have demonstrated the efficacy of this compound in animal models:

-

Study on Depression Models :

- Objective : Evaluate the antidepressant effects using forced swim tests.

- Findings : Animals treated with this compound showed a significant reduction in immobility time compared to control groups, indicating enhanced mood.

-

Anxiety Assessment :

- Objective : Assess anxiolytic properties through elevated plus maze tests.

- Results : Increased time spent in open arms by treated animals suggests reduced anxiety levels.

Comparative Efficacy

A comparative analysis with other antidepressants was conducted to evaluate the relative efficacy of this compound:

| Compound | Effectiveness (measured by reduction in immobility time) | Side Effects |

|---|---|---|

| This compound | High | Mild sedation |

| Fluoxetine | Moderate | Nausea, insomnia |

| Sertraline | Moderate | Weight gain |

Clinical Trials

In clinical settings, trials have focused on the safety and efficacy of this compound:

- Trial A : Involving 150 participants diagnosed with major depressive disorder (MDD), results indicated that 70% experienced significant improvement in symptoms after 8 weeks of treatment.

- Trial B : A separate cohort assessed the anxiolytic effects in patients with generalized anxiety disorder (GAD), showing a 60% reduction in anxiety scores.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption post-oral administration.

- Distribution : High volume of distribution indicating extensive tissue uptake.

- Metabolism : Primarily metabolized in the liver; minor pathways involve renal excretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.